Home > Products > Screening Compounds P37379 > Chlormerodrin hg-203
Chlormerodrin hg-203 -

Chlormerodrin hg-203

Catalog Number: EVT-1543102
CAS Number:
Molecular Formula: C5H11ClHgN2O2
Molecular Weight: 369.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.
Overview

Chlormerodrin, specifically the isotope Chlormerodrin Hg-203, is a radiopharmaceutical compound primarily used in medical imaging, particularly in scintigraphy of the brain and kidneys. This compound is a mercury-containing organic molecule that has gained attention due to its utility in non-invasive diagnostic techniques. The compound's classification falls within the broader category of radiotracers, which are substances used in nuclear medicine to visualize and assess biological processes.

Source and Classification

Chlormerodrin Hg-203 is synthesized from mercury-203, a radioactive isotope of mercury. The compound is classified as a radiopharmaceutical due to its application in medical imaging. It is particularly useful in renal scintigraphy, where it helps assess kidney function by tracking the distribution and excretion of the tracer within the body. The compound's ability to bind preferentially to renal tissue enhances its effectiveness as a diagnostic tool .

Synthesis Analysis

Methods and Technical Details

The synthesis of Chlormerodrin Hg-203 involves an isotopic exchange reaction, typically utilizing a mixture of inactive chlormerodrin and mercuric chloride labeled with mercury-203. This method allows for rapid preparation of the compound with relatively high yields. Notably, methanol has been identified as an effective solvent for this synthesis, facilitating the exchange reaction at room temperature .

The process can be summarized as follows:

  • Starting Materials: Inactive chlormerodrin and mercuric chloride (Hg-203).
  • Reaction Medium: Methanol or a mixture of dimethylformamide, water, and methanol.
  • Yield: High yield observed under optimal conditions.

Technical Considerations

The reaction conditions must be carefully controlled to optimize yield and purity. The use of paper chromatography has been established as an effective method for analyzing the synthesized compound, allowing for separation and identification based on retention factors .

Molecular Structure Analysis

Chlormerodrin Hg-203 features a complex molecular structure characterized by its mercury atom bonded to organic moieties. The structural formula can be represented as follows:

CxHyHg\text{C}_x\text{H}_y\text{Hg}

Where xx and yy represent the number of carbon and hydrogen atoms respectively, depending on the specific formulation of chlormerodrin used.

Structural Data

  • Molecular Weight: Approximately 300 g/mol (exact values depend on specific substituents).
  • Functional Groups: Contains mercury functional groups which are critical for its binding properties in biological systems.
Chemical Reactions Analysis

Chlormerodrin Hg-203 participates in various chemical reactions that are pivotal for its function as a radiopharmaceutical. Its primary reaction involves binding to renal tissues, where it undergoes metabolic transformations.

Key Reactions

  • Isotopic Exchange Reaction: Facilitates the incorporation of mercury-203 into the chlormerodrin structure.
  • Metabolic Pathways: Once administered, Chlormerodrin Hg-203 is metabolized primarily in the kidneys, where it binds to renal tissues and is excreted through urine and feces .
Mechanism of Action

The mechanism of action for Chlormerodrin Hg-203 involves its uptake by renal tissues following administration. Once inside the body:

  1. Distribution: The compound is distributed through the bloodstream.
  2. Uptake: It preferentially accumulates in renal tissues due to its chemical affinity for these cells.
  3. Imaging: As a radioactive tracer, it emits gamma rays detectable by scintigraphy equipment, providing images that reflect kidney function.

Data on Mechanism

Studies indicate that maximum activity occurs in the kidneys within six hours post-administration, with a biological half-life of approximately 18.5 days .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear liquid when dissolved.
  • Solubility: Soluble in organic solvents such as methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and heat.
  • Radioactivity: Emits gamma radiation due to its mercury-203 content, which is crucial for imaging applications.

Relevant Data

The compound's distribution and excretion patterns have been well-documented, showing significant renal uptake and minimal systemic toxicity at diagnostic doses .

Applications

Chlormerodrin Hg-203 is primarily utilized in:

  • Medical Imaging: Used extensively in renal scintigraphy to evaluate kidney function.
  • Research: Investigated for potential applications in targeted radionuclide therapy due to its radioactive properties.

Its role in non-invasive diagnostics has made it an invaluable tool in both clinical settings and research environments focused on renal health .

Introduction to Chlormerodrin Hg-203

Historical Development and Clinical Withdrawal

The development and withdrawal of Chlormerodrin Hg-203 reflect the trajectory of early radiopharmaceuticals that balanced diagnostic utility with emerging safety concerns:

  • Commercialization Era (1952–1974): Chlormerodrin was first introduced in 1952 as a mercurial diuretic for congestive heart failure. By the late 1950s, radiolabeled versions (¹⁹⁷Hg and ²⁰³Hg) were developed for renal and cerebral imaging. Its capacity to accumulate in metabolically active tissues made it valuable for brain tumor localization and kidney function assessment during an era with limited imaging alternatives [1] [5].
  • Technological Displacement: The 1970s witnessed the rise of technetium-99m (⁹⁹ᵐTc) agents, which offered superior imaging characteristics (shorter half-life, lower energy gamma emissions) and reduced toxicity. Chlormerodrin's dependence on mercury—a nephrotoxic heavy metal—accelerated its decline. By 1974, commercial production ceased, and the FDA formally withdrew approval in 1989 [1] [4].
  • Inherent Limitations: Key factors driving its obsolescence included:
  • Significant renal retention of mercury, raising toxicity concerns
  • Suboptimal gamma energy of Hg-203 (279 keV) compared to ⁹⁹ᵐTc (140 keV)
  • Long physical half-life (46.6 days) increasing patient radiation burden [1] [6].

Table 1: Timeline of Chlormerodrin Hg-203 Development and Withdrawal

YearEventSignificance
1952Commercial launch as oral diureticFirst mercurial diuretic for heart failure
1959Radiolabeled versions (Hg-197/Hg-203) introducedEnabled scintigraphic kidney/brain imaging
1964Peak research publications (brain/kidney)Validated tumor detection capabilities
1974Commercial production ceasedDisplaced by technetium-based agents
1989FDA formal withdrawalMercury toxicity concerns solidified

Biochemical Properties of Hg-203 Isotope in Chlormerodrin

The efficacy and limitations of Chlormerodrin Hg-203 stemmed from the intrinsic properties of its radioactive component:

  • Physical Characteristics: Hg-203 decays by beta emission (max energy 214 keV) accompanied by gamma photons (279 keV). Its 46.6-day half-life provided logistical advantages for distribution but contributed to higher patient radiation doses compared to shorter-lived isotopes. The gamma emission energy, while detectable by early Anger cameras, required thicker collimators and yielded lower-resolution images than later agents [1] [6].
  • Biochemical Behavior: After intravenous administration, Chlormerodrin’s organomercury structure facilitated binding to renal tubular proteins, particularly solute carrier family 12 member 1 (SLC12A1), a sodium-potassium-chloride cotransporter. This mechanism enabled 60–70% renal cortical accumulation within 1 hour, making it effective for kidney imaging. In brain tumors, uptake correlated with disrupted blood-brain barrier integrity and altered electrolyte distribution [4] [8].
  • Radiochemical Complexities: Stability concerns necessitated rigorous purity control. Electrophoretic methods (e.g., 0.05M NaCl buffer at 8V/cm for 2 hours) separated degradants like inorganic Hg²⁺ and hydroxychlormerodrin. Radiochemical purity >95% was essential for diagnostic reliability [2].

Table 2: Comparative Properties of Mercury Isotopes in Chlormerodrin

PropertyHg-203Hg-197Comparison to ⁹⁹ᵐTc
Half-life46.6 days64.1 hours⁹⁹ᵐTc: 6 hours
Principal γ-energy279 keV77 keV (33%) / 191 keV⁹⁹ᵐTc: 140 keV (ideal)
Renal Binding60–70% cortical uptakeSimilar profile⁹⁹ᵐTc-DMSA: 40–50% uptake
Toxicity ConcernHigh (β⁻ emission + Hg)Lower (no β⁻)Negligible (no heavy metal)

Role in Early Radiopharmaceutical Research

Despite clinical withdrawal, Chlormerodrin Hg-203 catalyzed critical advances in nuclear medicine methodology:

  • Brain Tumor Localization: Between 1960–1970, Chlormerodrin Hg-203 emerged as the first radiopharmaceutical for intracranial tumor detection. Studies demonstrated preferential accumulation in glioblastomas and meningiomas due to disrupted blood-brain barriers and tumor electrolyte imbalances. This provided neurosurgeons with preoperative localization tools before CT/MRI availability, achieving 75–80% detection rates for supratentorial tumors [5] [8].
  • Renal Function Assessment: The compound enabled quantitative kidney imaging through cortical binding kinetics. Researchers quantified tubular secretion efficiency and renal plasma flow by correlating scintigraphic patterns with mercury clearance. This laid groundwork for future agents like ⁹⁹ᵐTc-DMSA [6].
  • Adrenal and Tumor Imaging: Though primarily used for brain/kidney studies, researchers explored its uptake in adrenal adenomas. This work indirectly spurred successor agents like ¹³¹I-19-iodocholesterol and NP-59 for adrenal scintigraphy [3].
  • Dosimetry and Purity Methods: Studies quantifying Hg-203 biodistribution established early radiation dose models for renal and gonadal tissues. Electrophoretic separation techniques developed for Chlormerodrin purity control became templates for subsequent radiopharmaceutical quality assurance protocols [2] [6].

Table 3: Key Research Applications of Chlormerodrin Hg-203

Research DomainContributionLegacy Impact
Neuro-oncology ImagingFirst agent for tumor localization via BBB disruptionPaved way for ⁹⁹ᵐTc-pertechnetate brain scans
Renal Tubular DynamicsQuantified SLC12A1 transporter bindingInformed design of ⁹⁹ᵐTc-MAG3 & -DTPA agents
Electrophoretic QCOptimized NaCl buffer purity methodsStandardized radiochemical purity validation
Comparative DosimetryQuantified Hg-203 vs. IV pyelography dosesEstablished radiation safety frameworks

Properties

Product Name

Chlormerodrin hg-203

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203

Molecular Formula

C5H11ClHgN2O2

Molecular Weight

369.58 g/mol

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2

InChI Key

BJFGVYCULWBXKF-NGAFWABFSA-M

SMILES

COC(CNC(=O)N)C[Hg]Cl

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl

Isomeric SMILES

COC(CNC(=O)N)C[203Hg]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.